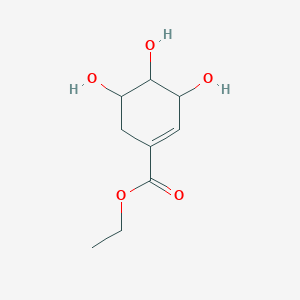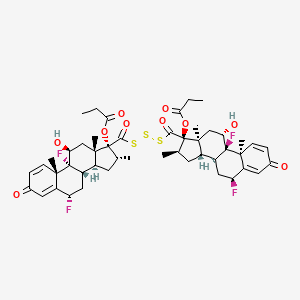
莽草酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shikimic acid ethyl ester is a compound with the molecular formula C9H14O5 . It is also known by other names such as ethyl 3,4,5-trihydroxycyclohexene-1-carboxylate and ethyl shikimate . It is generally used for research and development purposes .
Synthesis Analysis
Shikimic acid ethyl ester is an intermediate used to synthesize various compounds. For instance, it is used to synthesize (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo [4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester, an analog of (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo [4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester (E925665) which is an intermediate in the synthesis of neuraminidase inhibitors .Molecular Structure Analysis
The molecular weight of Shikimic acid ethyl ester is 202.20 g/mol . The InChI string representation of its structure is InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=CC(C(C(C1)O)O)O .Chemical Reactions Analysis
Shikimic acid ethyl ester is used as a reactant in organic synthesis in both basic science and applied fields of organic chemistry and medicine, particularly to obtain various medicinal drugs .Physical And Chemical Properties Analysis
Shikimic acid ethyl ester has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 202.08412354 g/mol . The Topological Polar Surface Area is 87 Ų .科学研究应用
Selective Separation and Adsorption
Shikimic acid ethyl ester has been used in the development of boronate affinity-modified magnetic β-cyclodextrin polymer for selective separation and adsorption of shikimic acid . This polymer has excellent physicochemical properties and is modified to specifically separate natural drug raw material shikimic acid .
Drug Synthesis
Shikimic acid is commonly used as the starting material for the industrial synthesis of oseltamivir phosphate . Oseltamivir phosphate is an antiviral medication used to treat and prevent influenza A and influenza B .
Analgesic Properties
Shikimic acid has been found to have analgesic properties, meaning it can be used to relieve pain .
Antioxidant Properties
Shikimic acid also has antioxidant properties, which means it can help protect the body from damage caused by harmful molecules called free radicals .
Anticoagulant Properties
Shikimic acid has anticoagulant properties, which means it can help prevent blood clots .
Anti-inflammatory Properties
Shikimic acid has anti-inflammatory properties, which means it can help reduce inflammation in the body .
Antithrombotic Activity
Shikimic acid has antithrombotic activity, which means it can help prevent the formation of blood clots that can block blood vessels .
Neuroprotective Properties
Shikimic acid has neuroprotective properties, which means it can help protect nerve cells from damage .
作用机制
Target of Action
Shikimic acid ethyl ester primarily targets the enzymes in the shikimate pathway . This pathway is crucial for the synthesis of chorismate and aromatic amino acids, and is present in plants, bacteria, fungi, and some parasites, but absent in animals . The enzymes involved in this pathway include 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), 3-dehydroquinate synthase (DHQS), 3-dehydroquinate dehydratase/shikimate dehydrogenase (DHQ/SDH), shikimate kinase (SK), 5-enolpyruvylshikimate 3-phosphate synthase (EPSPS), and chorismate synthase (CS) .
Mode of Action
Shikimic acid ethyl ester interacts with its targets by inhibiting the enzymes in the shikimate pathway . For instance, it can inhibit the activity of DAHP synthase, a key enzyme in the shikimate pathway . This inhibition can disrupt the synthesis of chorismate and aromatic amino acids, leading to changes in the metabolic processes of the organisms.
Biochemical Pathways
The shikimate pathway, affected by shikimic acid ethyl ester, consists of seven reaction steps . It begins with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) . A key branch-point compound is chorismic acid, the final product of the shikimate pathway . The downstream effects of this pathway include the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which play essential roles in many organisms .
Pharmacokinetics
Studies on shikimic acid, a related compound, have shown that it exhibits bi-exponential decay after intravenous dosing, with a rapid distribution up to 1 hour followed by slow elimination . After oral administration, the shikimic acid level peaks at about 3 hours, and then disappears mono-exponentially with a half-life of 1.3 hours . The absolute oral bioavailability was about 10% in rats .
Result of Action
The inhibition of the shikimate pathway by shikimic acid ethyl ester can lead to a disruption in the synthesis of chorismate and aromatic amino acids . This can have significant molecular and cellular effects, as these compounds play crucial roles in various metabolic processes. For instance, aromatic amino acids are precursors for the synthesis of proteins and other important biomolecules.
Action Environment
The action of shikimic acid ethyl ester can be influenced by various environmental factors. For instance, the expression of phenolic compounds, which are formed via the shikimate pathway, is promoted by biotic and abiotic stresses such as herbivores, pathogens, unfavorable temperature and pH, saline stress, heavy metal stress, and UVB and UVA radiation . These factors can potentially affect the efficacy and stability of shikimic acid ethyl ester.
安全和危害
Shikimic acid ethyl ester should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
ethyl 3,4,5-trihydroxycyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJSUXLVNPETPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(C(C(C1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shikimic acid ethyl ester | |
Q & A
Q1: The provided research mentions "efficient access to oseltamivir phosphate via the O-trimesylate of shikimic acid ethyl ester." Can you elaborate on the significance of shikimic acid ethyl ester in this process?
A1: Shikimic acid ethyl ester serves as a crucial starting material in the synthesis of oseltamivir phosphate []. This is significant because shikimic acid, while naturally occurring, is found in limited quantities. Using shikimic acid ethyl ester allows for a more efficient synthesis of oseltamivir phosphate, which is an antiviral drug effective against influenza viruses. The "O-trimesylate" mentioned refers to a specific chemical modification (esterification with mesyl chloride) that makes the molecule a more suitable synthetic intermediate for subsequent steps in the oseltamivir phosphate synthesis. This highlights the importance of chemical modifications in optimizing synthetic routes for pharmaceutical compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)



